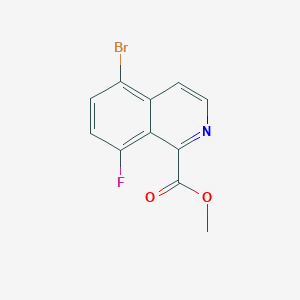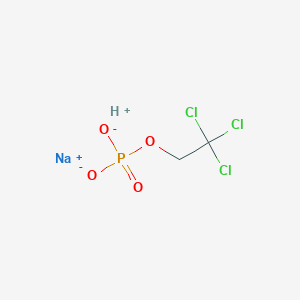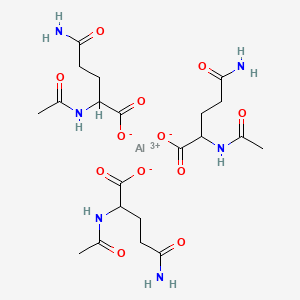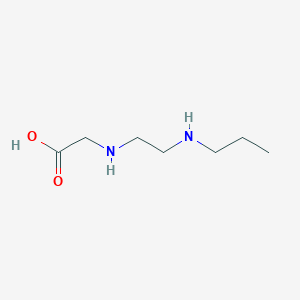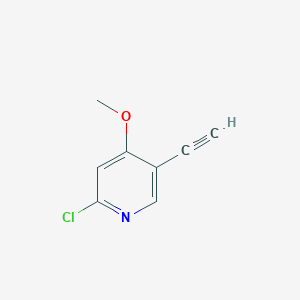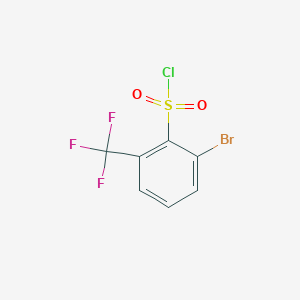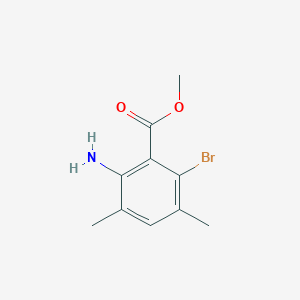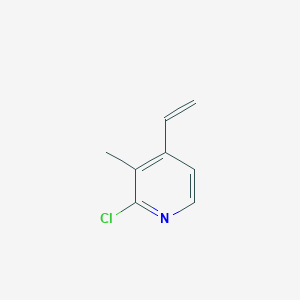![molecular formula C19H19BrN2O B13124656 1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one is a chemical compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indoline Ring: The indoline ring is synthesized through a cyclization reaction involving aniline derivatives.
Bromination: The indoline ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spirocyclization: The brominated indoline undergoes a spirocyclization reaction with a piperidine derivative to form the spiro compound.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the indoline or piperidine rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs, particularly for its activity against certain types of cancer and neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use it to study the interactions between spiro compounds and biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparaison Avec Des Composés Similaires
1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one can be compared with other spiro compounds such as:
1’-Benzyl-6-chlorospiro[indoline-3,4’-piperidin]-2-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1’-Benzyl-6-fluorospiro[indoline-3,4’-piperidin]-2-one: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
1’-Benzyl-6-iodospiro[indoline-3,4’-piperidin]-2-one: The presence of iodine can affect the compound’s stability and reactivity.
The uniqueness of 1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one lies in its specific bromine substitution, which can influence its chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
1'-benzyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c20-15-6-7-16-17(12-15)21-18(23)19(16)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZLDATVPDAOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C=C(C=C3)Br)NC2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
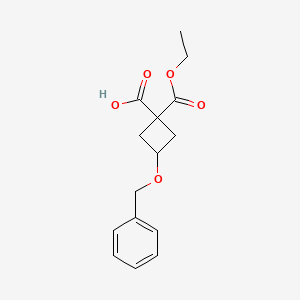
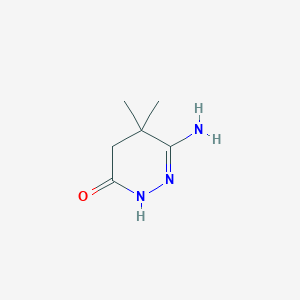
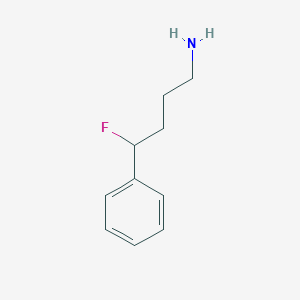

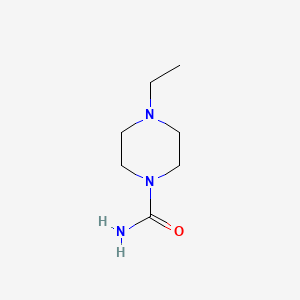
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
